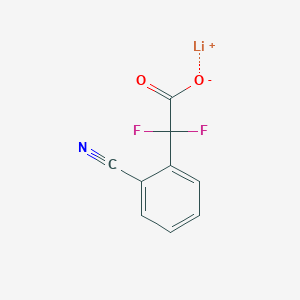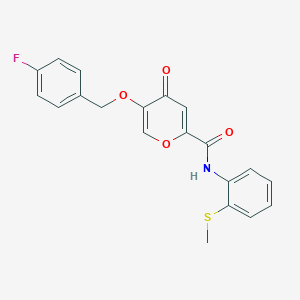
5-((4-fluorobenzyl)oxy)-N-(2-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-fluorobenzyl)oxy)-N-(2-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide is a chemical compound with potential applications in diverse scientific fields, including chemistry, biology, medicine, and industry. Its complex structure includes various functional groups, making it an intriguing subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : The synthesis begins with the reaction of 4-fluorobenzyl chloride with sodium hydroxide in ethanol, resulting in the formation of 4-fluorobenzyl alcohol.
Route 2: : The intermediate is then reacted with 2-bromo-4H-pyran-4-one in the presence of a base like potassium carbonate, leading to the formation of the pyran-2-carboxamide core.
Route 3:
Industrial Production Methods
For large-scale production, optimizing reaction conditions and using continuous flow reactors can enhance the yield and purity of the compound. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, primarily at the sulfur and phenyl groups.
Reduction: : Reduction reactions can occur at the keto group, converting it into a hydroxyl group.
Substitution: : Nucleophilic substitution reactions are possible at the benzyl and pyran rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, acids, and bases.
Major Products
Oxidation Products: : Sulfoxide and sulfone derivatives.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, it serves as a building block for synthesizing more complex molecules and exploring reaction mechanisms.
Biology
It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine
Industry
In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The fluoro and methylthio groups are key contributors to its binding affinity and specificity.
Molecular Targets and Pathways
Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites, preventing substrate access.
Receptor Interaction: : The compound can bind to receptors, modulating their activity and influencing cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4H-pyran-2-carboxamides: : Compounds with similar structural frameworks but different substituents.
Benzyl oxy derivatives: : Compounds with various substituents on the benzyl group.
Thioether phenyl derivatives: : Compounds containing the phenyl-thioether linkage with different functional groups.
Uniqueness
What sets this compound apart is the combination of its fluorobenzyl, methylthio phenyl, and pyran-2-carboxamide groups, which collectively contribute to its unique chemical and biological properties.
Fascinating, right? Does that scratch the chemistry itch?
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4S/c1-27-19-5-3-2-4-15(19)22-20(24)17-10-16(23)18(12-26-17)25-11-13-6-8-14(21)9-7-13/h2-10,12H,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNKUSQSPHVTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyridine](/img/structure/B2983180.png)

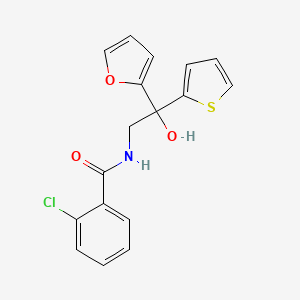
![3-({[3,3'-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B2983184.png)
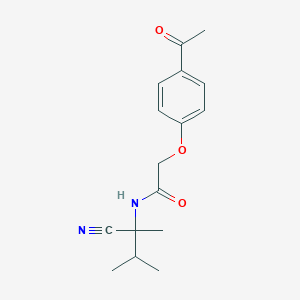
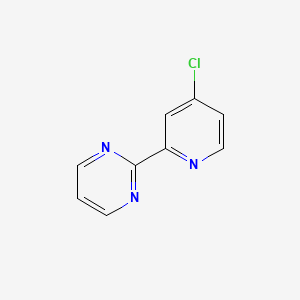

![ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2983190.png)
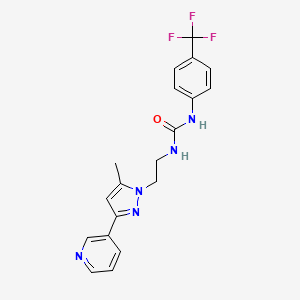
![7-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2983192.png)
![2-[(2-Fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2983197.png)
![methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate](/img/structure/B2983198.png)
